Cas no 1541-25-9 (2-Cyclohexen-1-amine)
2-Cyclohexen-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Cyclohexen-1-amine
- cyclohex-2-en-1-amine
- Cyclohex-2-enaMine
- 4-Aminocyclohex-2-en
- MFCD02094002
- 1541-25-9
- 1-cyclohex-2-enyl-amine
- AB10372
- 2-cyclohexenylamine
- AKOS026726735
- EN300-148337
- ACYMGUSQXQEHGA-UHFFFAOYSA-N
- CS-0447132
- cyclohex-1-ene, 3-amino-
-
- MDL: MFCD02094002
- Inchi: 1S/C6H11N/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5,7H2
- InChI Key: ACYMGUSQXQEHGA-UHFFFAOYSA-N
- SMILES: NC1C=CCCC1
Computed Properties
- Exact Mass: 97.08923
- Monoisotopic Mass: 97.089149355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 76.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.02
- LogP: 1.75410
2-Cyclohexen-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C991145-10mg |
2-cyclohexen-1-amine |
1541-25-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C991145-50mg |
2-cyclohexen-1-amine |
1541-25-9 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | C991145-100mg |
2-cyclohexen-1-amine |
1541-25-9 | 100mg |
$ 185.00 | 2022-06-06 | ||
| abcr | AB472695-250 mg |
2-Cyclohexen-1-amine; 95% |
1541-25-9 | 250mg |
€341.40 | 2023-04-21 | ||
| abcr | AB472695-1 g |
2-Cyclohexen-1-amine; 95% |
1541-25-9 | 1g |
€565.00 | 2023-04-21 | ||
| Enamine | EN300-148337-1.0g |
cyclohex-2-en-1-amine |
1541-25-9 | 1g |
$914.0 | 2023-05-26 | ||
| Enamine | EN300-148337-0.05g |
cyclohex-2-en-1-amine |
1541-25-9 | 0.05g |
$768.0 | 2023-05-26 | ||
| Enamine | EN300-148337-0.1g |
cyclohex-2-en-1-amine |
1541-25-9 | 0.1g |
$804.0 | 2023-05-26 | ||
| Enamine | EN300-148337-0.25g |
cyclohex-2-en-1-amine |
1541-25-9 | 0.25g |
$840.0 | 2023-05-26 | ||
| Enamine | EN300-148337-0.5g |
cyclohex-2-en-1-amine |
1541-25-9 | 0.5g |
$877.0 | 2023-05-26 |
2-Cyclohexen-1-amine Suppliers
2-Cyclohexen-1-amine Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-Cyclohexen-1-amine
2-Cyclohexen-1-Amine: A Comprehensive Overview
2-Cyclohexen-1-amine (CAS No. 1541-25-9) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials. This compound, also known as cyclohexene amine or aminocyclohexene, has garnered attention due to its unique chemical properties and potential for further functionalization. Recent studies have highlighted its role in the synthesis of bioactive molecules and its ability to serve as a building block for complex structures.
The molecular structure of 2-cyclohexen-1-amine consists of a cyclohexene ring with an amino group (-NH₂) attached at the 1-position. This configuration imparts the compound with both aromatic and aliphatic characteristics, making it highly reactive under specific conditions. The compound's ability to undergo various transformations, such as alkylation, acylation, and hydrogenation, has made it a valuable intermediate in organic synthesis.
Recent research has focused on the use of 2-cyclohexen-1-amine in the development of novel pharmaceutical agents. For instance, studies have demonstrated its potential as a precursor for bioisosteric replacements in drug design, where it can mimic the pharmacophoric features of existing drugs while offering improved bioavailability or reduced toxicity. Additionally, its role in the synthesis of peptide mimetics and enzyme inhibitors has been explored, showcasing its versatility in medicinal chemistry.
In the agrochemical sector, 2-cyclohexen-1-amine has been investigated for its ability to act as a starting material for fungicides and herbicides. Its reactivity under mild conditions allows for the construction of complex molecules with enhanced pesticidal activity. Recent advancements in green chemistry have also led to the development of more sustainable synthesis routes for this compound, reducing environmental impact while maintaining high yields.
The physical properties of 2-cyclohexen-1-amine are well-documented. It exists as a colorless liquid at room temperature with a boiling point of approximately 86°C under standard pressure. Its solubility in common solvents such as ethanol and methanol is moderate, making it suitable for various solution-based reactions. The compound's stability under thermal and oxidative conditions has also been studied extensively, providing insights into its suitability for large-scale industrial applications.
From a synthetic perspective, 2-cyclohexen-1-amine can be prepared through several methods. One common approach involves the reduction of nitro compounds using catalytic hydrogenation or other reducing agents. Another method entails the direct amination of cyclohexene derivatives using ammonia or primary amines under appropriate catalytic conditions. Recent innovations have focused on optimizing these processes to enhance efficiency and minimize byproduct formation.
The application of 2-cyclohexen-1-amine extends beyond traditional chemical synthesis. It has been employed in polymer science as a building block for synthesizing novel materials with tailored properties. For example, researchers have utilized this compound to create polyamides with improved mechanical strength and thermal stability. These materials hold promise for use in high-performance applications such as aerospace components and advanced electronics.
In conclusion, 2-cyclohexen-1-amine (CAS No. 1541-25-9) is a multifaceted compound with wide-ranging applications across various industries. Its unique chemical properties, combined with recent advancements in synthetic methodologies and application development, position it as a key player in modern organic chemistry. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.
1541-25-9 (2-Cyclohexen-1-amine) Related Products
- 17745-77-6(cyclohept-2-en-1-amine)
- 153922-89-5(2-Cyclohexen-1-amine,(1S)-)
- 135268-94-9(2-Cycloocten-1-amine,(S)-(9CI))
- 746573-12-6(2-Cyclohexen-1-amine,2-methyl-, (+)-)
- 22613-33-8(cyclohex-2-en-1-amine hydrochloride)
- 51552-22-8(2-Cyclohexen-1-amine,2-methyl-(9CI))
- 51552-24-0(3-methylcyclohex-2-en-1-amine)
- 61888-92-4(2-Cyclohexen-1-amine, 4,4-dimethyl-)
- 691844-12-9(2-Cyclohexen-1-amine,2-methyl-,(-)-(9CI))
- 61888-98-0(2-Cyclohexen-1-amine,5-methyl-(9CI))